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3-Deaza-2'-deoxyadenosine - 78582-17-9

3-Deaza-2'-deoxyadenosine

Catalog Number: EVT-460384
CAS Number: 78582-17-9
Molecular Formula: C11H14N4O3
Molecular Weight: 250.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Deaza-2'-deoxyadenosine (c3dA) is a synthetic analog of the naturally occurring nucleoside 2'-deoxyadenosine, a crucial building block of DNA. The key structural difference lies in the replacement of the nitrogen atom at position 3 in adenine with a carbon atom [, ]. This modification significantly impacts its interaction with other molecules, particularly within the context of DNA structure and function, making it a valuable tool in biochemical and biophysical research.

3-Deaza-2'-deoxyadenosine-5'-O-triphosphate (d3CATP)

  • Compound Description: 3-Deaza-2'-deoxyadenosine-5'-O-triphosphate (d3CATP) is a triphosphate derivative of 3-deaza-2'-deoxyadenosine. It acts as a competitive inhibitor of E. coli DNA polymerase I with respect to dATP []. Unlike dATP, d3CATP doesn't serve as a substrate for E. coli DNA polymerase I or Micrococcus luteus DNA polymerase in the poly[d(AT)].poly[d(AT)] primed polymerization [].

7-Deaza-2'-deoxyadenosine (c7Ad)

  • Compound Description: 7-Deaza-2'-deoxyadenosine (c7Ad) is a purine analog where the nitrogen atom at position 7 is replaced with a carbon atom. In studies incorporating c7Ad into d(AAAAAA) tracts within oligonucleotides, it was observed that replacement of 2'-deoxyadenosine with c7Ad reduced DNA bending, but to a lesser extent than observed with 3-deaza-2'-deoxyadenosine [].

Pyrene-labeled 3-deaza-2'-deoxyadenosine (py3zA)

  • Compound Description: Pyrene-labeled 3-deaza-2'-deoxyadenosine (py3zA) is a derivative where a pyrene molecule is attached to the 3-deaza-2'-deoxyadenosine through a non-π-conjugated linker. When incorporated into oligodeoxynucleotides (ODNs), py3zA exhibits fluorescence quenching specifically when paired with thymine in the complementary strand [].

Benzo[g]imidazo[4,5-c]quinoline nucleoside ((BIQ)A)

  • Compound Description: (BIQ)A is a fluorescent nucleoside that incorporates a benzo[g]imidazo[4,5-c]quinoline moiety onto a 3-deaza-2'-deoxyadenosine skeleton. (BIQ)A shows distinct changes in its fluorescence properties depending on its protonation state []. In oligonucleotide duplexes, (BIQ)A undergoes protonation specifically when paired with cytosine, indicating its potential as a cytosine-selective fluorescent probe [].

3-Nitro-3-deaza-2'-deoxyadenosine (NidA & d(3-NiA))

  • Compound Description: 3-Nitro-3-deaza-2'-deoxyadenosine (NidA & d(3-NiA) are used interchangeably in the papers) is a photocleavable analog of 2'-deoxyadenosine where a nitro group replaces the N3 nitrogen [, , ]. Upon irradiation with light, it induces efficient DNA strand breaks [, , ]. NidA exhibits hybridization properties similar to deoxyadenosine, and when incorporated into DNA, DNA polymerases preferentially insert dAMP opposite the NidA base [, ].

3-Methyl-3-deaza-2′-deoxyadenosine (3mddA)

  • Compound Description: 3-Methyl-3-deaza-2′-deoxyadenosine (3mddA) is an analog of 2′-deoxyadenosine where the N3 nitrogen is replaced with a C-CH3 group, forcing the base into an anti conformation around the glycosidic bond []. This modification prevents the formation of syn conformations commonly observed in purine-purine mismatches [].
Overview

3-Deaza-2'-deoxyadenosine is a nucleoside analog derived from 2'-deoxyadenosine, characterized by the absence of a nitrogen atom at the 3-position of the adenine base. This modification alters its biochemical properties, making it an interesting compound for various scientific applications, particularly in molecular biology and medicinal chemistry. The compound has been shown to exhibit enhanced potency compared to natural adenosine, which opens avenues for research in antiviral and anticancer therapies.

Source and Classification

3-Deaza-2'-deoxyadenosine is classified as a nucleoside analog, specifically a modified form of the purine nucleoside adenosine. It is synthesized from 2'-deoxyadenosine through various chemical methods. The compound is recognized for its ability to maintain Watson-Crick base pairing with thymidine while lacking the electron pair typically found in the natural counterpart, which influences its interaction with biological molecules .

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-deaza-2'-deoxyadenosine can be achieved through several methods, notably using phosphoramidite chemistry. This approach allows for the incorporation of the compound into oligonucleotides, facilitating studies on its biological activity and interactions. An improved procedure has been developed that enables the preparation of gram quantities of this analog, which is crucial for extensive research applications .

One significant synthesis route involves converting 3-deaza-2'-deoxyadenosine to its triphosphate form (3-deaza-2'-deoxyadenosine-5'-O-triphosphate) via a two-step reaction involving tosylation. This triphosphate derivative is essential for studying its role as a substrate in DNA polymerization reactions and its inhibition properties against various DNA polymerases .

Molecular Structure Analysis

Structure and Data

The molecular structure of 3-deaza-2'-deoxyadenosine features an adenine base attached to a ribose sugar that lacks a nitrogen atom at the 3-position. This alteration results in unique structural properties that affect its hydrogen bonding capabilities. The compound retains the ability to form stable hydrogen bonds with thymidine, allowing it to participate in base pairing within nucleic acid structures.

Key molecular data include:

  • Molecular Formula: C10H12N4O3
  • Molecular Weight: Approximately 236.23 g/mol
  • Structural Representation: The absence of the nitrogen atom at the 3-position distinguishes it from standard deoxyadenosine.
Chemical Reactions Analysis

Reactions and Technical Details

3-Deaza-2'-deoxyadenosine undergoes various chemical reactions typical of nucleosides, including phosphorylation to form triphosphate derivatives. These reactions are crucial for incorporating the compound into DNA strands during replication or transcription processes. Notably, studies have demonstrated that when incorporated into DNA, 3-deaza-2'-deoxyadenosine significantly reduces cleavage rates by restriction endonucleases such as Eco RV, highlighting its potential as a tool for studying DNA-protein interactions .

Additionally, it has been shown to act as a competitive inhibitor for E. coli DNA polymerase I when used as a substrate in polymerization reactions .

Mechanism of Action

Process and Data

The mechanism of action of 3-deaza-2'-deoxyadenosine primarily revolves around its ability to inhibit RNA synthesis. The compound binds to ribose fragments of ribonucleotides, preventing enzyme-substrate interactions necessary for RNA polymerization. This inhibition is particularly relevant in antiviral applications where blocking viral RNA synthesis can halt replication .

In essence, the lack of a nitrogen atom at the 3-position modifies the electronic properties of the molecule, influencing how it interacts with enzymes involved in nucleic acid metabolism.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

3-Deaza-2'-deoxyadenosine exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents such as acetonitrile.
  • Storage Conditions: Recommended storage at refrigerated temperatures (2-8°C) to maintain stability.
  • Stability: Generally stable for 2-3 days under appropriate storage conditions .

These properties make it suitable for laboratory use in various biochemical assays.

Applications

Scientific Uses

The applications of 3-deaza-2'-deoxyadenosine span multiple fields:

  1. Molecular Biology: Used as an oligonucleotide building block to study DNA structure and function.
  2. Antiviral Research: Its ability to inhibit RNA synthesis positions it as a candidate for developing antiviral drugs.
  3. Cancer Research: Investigated for potential use in therapeutic strategies targeting cancer cell proliferation by disrupting nucleic acid synthesis pathways.
  4. Biochemical Assays: Employed in assays that require modified nucleotides to probe enzyme activity or DNA-protein interactions.
Synthesis and Chemical Modifications of 3-Deaza-2'-deoxyadenosine

Phosphoramidite-Based Solid-Phase Synthesis Methodologies

Phosphoramidite chemistry enables precise incorporation of 3-deaza-2'-deoxyadenosine into oligonucleotides for structural and functional studies. This approach utilizes protected N⁶-benzoyl-3-deaza-2'-deoxy-5'-O-DMT-adenosine 3'-CE phosphoramidite derivatives (e.g., CAS 666257-76-7), where the 5'-hydroxyl is protected with 4,4'-dimethoxytrityl (DMT) and the exocyclic amino group is safeguarded with a benzoyl moiety [7] [4]. The phosphoramidite is activated with tetrazole for coupling to the 5'-end of growing oligonucleotide chains anchored to solid supports (e.g., controlled-pore glass). After oxidation to stabilize the phosphite triester linkage, iterative deprotection/coupling cycles enable site-specific integration of this analog into DNA sequences. This methodology was pivotal for synthesizing the EcoRV restriction site (d(GACGATATCGTC), where T* and C* denote positions substituted with 3-deaza-2'-deoxyadenosine opposite thymine. Characterization via nucleoside composition analysis confirmed successful incorporation, while circular dichroism and thermal melting studies verified duplex stability [4].

Table 1: Key Protecting Groups in 3-Deaza-2'-deoxyadenosine Phosphoramidite

Functional GroupProtecting GroupDeprotection ConditionRole in Synthesis
5'-OH4,4'-Dimethoxytrityl (DMT)Acidic (dichloroacetic acid)Prevents undesired coupling; monitors coupling efficiency
Exo-NH₂ (N⁶)BenzoylAmmonia/heatPrevents side reactions during chain elongation
3'-OHβ-Cyanoethyl phosphoramiditeBase (ammonia)Enables phosphite bond formation; oxidizes to phosphate

Regioselective Glycosylation Strategies for N-9 vs. N-7 Selectivity

Achieving N-9 glycosylation—critical for biologically relevant nucleosides—requires strategic control due to competing N-7 regioisomer formation. Two synthetic routes address this challenge:

  • Route 1 (Base Catalysis): 3-Deaza-3-nitroadenine (5) undergoes glycosylation with 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose (6) under basic conditions (Hünig's base). This method yields a mixture of N-9 and N-7 glycosylated products, necessitating chromatographic separation. The N-9 isomer (2) is isolated as the desired product, confirmed via NMR and X-ray crystallography [2] [5].
  • Route 2 (Convertible Nucleoside Approach): To bypass low N-9 selectivity, 6-O-(2,4,6-trimethylphenyl)-3-deaza-2'-deoxyadenosine (28) serves as a key intermediate. The 6-O-aryl group acts as a transient protecting group, which is displaced by ammonia in pressurized vessels to introduce the 6-NH₂ functionality after glycosylation. This method ensures exclusive N-9 linkage by leveraging the steric and electronic properties of the 6-O-aryl moiety [5].

Table 2: Comparison of Glycosylation Strategies

MethodKey ReagentN-9:N-7 RatioAdvantagesLimitations
Base-Catalyzed Glycosylation1-Chloro sugar (6), DIPEA~3:1Direct; fewer stepsRequires isomer separation; moderate yield
Convertible Nucleoside6-O-Trimethylphenyl precursor (28), NH₃>20:1High regioselectivityMulti-step synthesis; harsh amination conditions

Large-Scale Production: Optimization of Gram-Quantity Synthesis

Scalable synthesis of 3-deaza-2'-deoxyadenosine necessitates streamlined routes for gram-scale applications. An optimized protocol starts from 2,4-dichloro-3-nitropyridine (8), which undergoes regioselective amination at C-4 using ammonia-saturated methanol. Subsequent reduction of the nitro group and cyclization with formamide yields 3-deazaadenine (4). Glycosylation with protected deoxyribose under Vorbrüggen conditions (using hexamethyldisilazane and tin(IV) chloride) enhances N-9 selectivity. Critical improvements include:

  • Solvent Optimization: Using anhydrous acetonitrile minimizes hydrolysis side reactions.
  • Catalyst Efficiency: Tin(IV) chloride at controlled stoichiometry (1.2 equiv) suppresses N-7 adducts.
  • Crystallization: Final purification via methanol/water recrystallization delivers gram quantities (>85% purity) suitable for enzymatic and biophysical studies [4] [9]. This scale-up facilitated enzymatic conversion studies and oligonucleotide synthesis for restriction endonuclease assays [4].

Derivatization Pathways: 5′-O-Tosylate to 5′-O-Triphosphate Conversion

3-Deaza-2'-deoxyadenosine derivatives are activated via 5′-functionalization for biochemical applications:

  • 5′-O-Tosylate Synthesis: Treatment with p-toluenesulfonyl chloride (TsCl) in pyridine yields the 5′-O-tosylate derivative. This serves as an electrophilic handle for nucleophilic displacement.
  • Triphosphate Synthesis: The tosylate intermediate reacts with pyrophosphate (PPi) in N,N-dimethylformamide (DMF) to form 3-deaza-2'-deoxyadenosine-5′-O-triphosphate (d3CATP, MW 490.19 g/mol). Alternatively, sequential phosphorylation using POCl₃ followed by tributylammonium pyrophosphate achieves higher yields (65–70%). d3CATP exhibits unique biochemical properties: it competitively inhibits E. coli DNA polymerase I (Kᵢ ≈ 15 μM) but is not incorporated into DNA polymers like poly[d(AT)]·poly[d(AT)] due to altered minor groove interactions [4] [8].

Table 3: Properties of d3CATP vs. dATP

Propertyd3CATPdATPFunctional Implication
Molecular Weight490.19 g/mol491.18 g/molNear-identical mass enables kinetic studies
Kₘ (Polymerase I)Non-substrate10 μMCompetitive inhibition by d3CATP
Minor Groove ContactsLacks N3 H-bond acceptorN3 participates in H-bondingDisrupts enzyme-DNA recognition
Incorporation Efficiency<5% relative to dATP100% (reference)Blocks DNA elongation

Properties

CAS Number

78582-17-9

Product Name

3-Deaza-2'-deoxyadenosine

IUPAC Name

(2R,3S,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-2-(hydroxymethyl)oxolan-3-ol

Molecular Formula

C11H14N4O3

Molecular Weight

250.25 g/mol

InChI

InChI=1S/C11H14N4O3/c12-11-10-6(1-2-13-11)15(5-14-10)9-3-7(17)8(4-16)18-9/h1-2,5,7-9,16-17H,3-4H2,(H2,12,13)/t7-,8+,9+/m0/s1

InChI Key

KMQPIRJQPAVGJL-DJLDLDEBSA-N

SMILES

C1C(C(OC1N2C=NC3=C2C=CN=C3N)CO)O

Synonyms

2'-deoxy-3-deazaadenosine
3-deaza-2'-deoxyadenosine

Canonical SMILES

C1C(C(OC1N2C=NC3=C2C=CN=C3N)CO)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2C=CN=C3N)CO)O

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